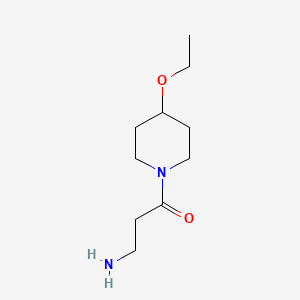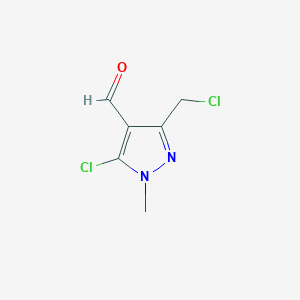
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Descripción general
Descripción
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde (CMPC) is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is highly soluble in water and organic solvents. CMPC is a useful reagent for a variety of organic synthesis reactions, and is also used as a biological tool for studying the mechanism of action of enzymes and other proteins. We will also discuss the potential future directions for CMPC research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of New Pyrazole Derivatives : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is used in synthesizing new pyrazole derivatives. Its crystal structure was determined by X-ray diffraction, revealing coplanarity between the aldehydic fragment and the adjacent pyrazole ring (Xu & Shi, 2011).
Crystallographic Studies : The compound's crystallographic properties were further studied, including the inclination of ring planes and directionally specific C–H···O interactions (Trilleras et al., 2014).
Chemical Reactions and Properties
Sonogashira-Type Reactions : This compound serves as a precursor in Sonogashira-type cross-coupling reactions with various alkynes. Microwave-assisted treatment facilitates the formation of pyrazolo[4,3-c]pyridines and their oxides (Vilkauskaitė et al., 2011).
Formation of Bipyrazoles : It is used in reactions with acetophenones and hydrazine to produce N-acetylated reduced bipyrazoles. The process involves cyclocondensation and further reactions to create molecular structures and supramolecular assemblies (Cuartas et al., 2017).
Amination Reactions : The compound's behavior in cesium- and copper-mediated amination has been explored. Microwave-assisted synthesis enabled efficient production of 5-alkylamino-pyrazole-4-carbaldehydes (Orrego-Hernández et al., 2015).
Applications in Material Science
Corrosion Protection : The compound has been evaluated for its properties in protecting mild steel in corrosive environments, particularly in HCl. It behaves as a mixed-type inhibitor and exhibits significant efficiency in corrosion prevention (Thomas et al., 2020).
Dyeing Properties : Its derivatives have been synthesized for potential applications in dyeing, demonstrating significant dyeing performance and biological properties (Bagdatli & Ocal, 2012).
Miscellaneous Applications
Ultrasound-Assisted Synthesis : Utilizing ultrasonic conditions, new derivatives were synthesized efficiently. This method provides advantages like shorter reaction times and good yields (Trilleras et al., 2013).
Antimicrobial Evaluation : Derivatives of this compound were synthesized and evaluated for their antimicrobial properties. Some derivatives showed potency comparable to commercial drugs against various bacterial and fungal strains (Thumar & Patel, 2011).
Propiedades
IUPAC Name |
5-chloro-3-(chloromethyl)-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-10-6(8)4(3-11)5(2-7)9-10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUREFOSKIJKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CCl)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(chloromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



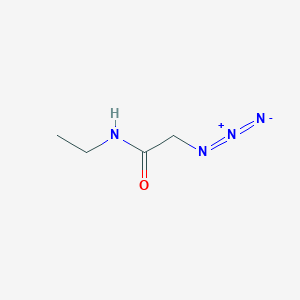
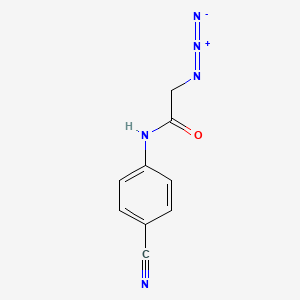




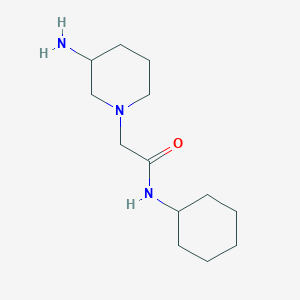
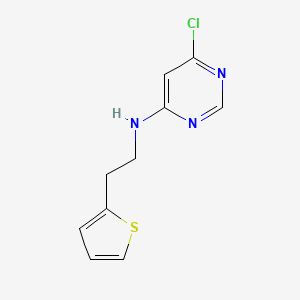

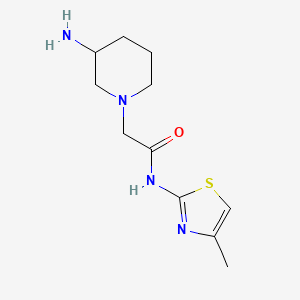
![1-[(4-Bromophenyl)methyl]piperidin-3-amine](/img/structure/B1465766.png)
